Fmoc-Alpha-Me-Orn(Boc)-OH
Description
Contextualization as a Non-Natural α-Methylated Amino Acid Building Block
Fmoc-α-Me-Orn(Boc)-OH is classified as a non-natural, or non-canonical, amino acid derivative. bitesizebio.comrsc.org Unlike the 20 proteinogenic amino acids directly encoded by the genetic code, non-natural amino acids are typically synthesized chemically and incorporated into peptides to introduce novel structural and functional properties. bitesizebio.comnih.gov Fmoc-α-Me-Orn(Boc)-OH belongs to a specific subgroup known as α-methylated amino acids, where the hydrogen atom on the alpha-carbon (Cα) is replaced by a methyl group. bitesizebio.com
This compound is specifically designed as a building block for solid-phase peptide synthesis (SPPS). chemimpex.com It comes with two critical protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the tert-butoxycarbonyl (Boc) group protecting the delta (δ)-amino group of the ornithine side chain. The Fmoc group is base-labile, typically removed with piperidine (B6355638), allowing for the stepwise elongation of the peptide chain, while the acid-labile Boc group remains intact until the final cleavage from the resin, ensuring side-chain reactivity is prevented during synthesis. The presence of these orthogonal protecting groups, combined with the α-methyl modification, makes it a highly versatile tool for peptide chemists. chemimpex.com
Historical Development and Evolution of its Role in Peptide Chemistry Paradigms
The development of building blocks like Fmoc-α-Me-Orn(Boc)-OH is rooted in the evolution of peptide protecting group chemistry. Early peptide synthesis was hampered by harsh deprotection conditions that could cleave peptide bonds. The introduction of the urethane-type benzyloxycarbonyl group in 1932 marked a significant breakthrough, enabling selective removal without damaging the peptide backbone. This was followed by the development of the Boc group, a cornerstone of Merrifield's revolutionary solid-phase peptide synthesis in the 1960s. The Fmoc group, introduced later, offered an alternative orthogonal strategy, allowing for deprotection under mild basic conditions.
The synthetic accessibility of α-methylated amino acids, and specifically ready-to-use building blocks like Fmoc-α-Me-Orn(Boc)-OH, represents a more recent advancement. Initially, the incorporation of such modifications was complex. However, the development of these pre-functionalized derivatives allows for their direct and stereochemically precise insertion into a growing peptide chain via standard SPPS protocols. acs.org This has shifted the paradigm from post-synthetic modification to the direct assembly of peptides with engineered backbones, greatly expanding the scope and efficiency of creating conformationally constrained and stable peptides.
Significance in the Rational Design of Advanced Bioactive Molecules
The incorporation of Fmoc-α-Me-Orn(Boc)-OH into a peptide sequence is a key strategy in the rational design of advanced bioactive molecules. The α-methyl group introduces significant steric hindrance, which has profound consequences for the peptide's structure and function. This modification restricts the conformational freedom of the peptide backbone, limiting the accessible dihedral (Φ/Ψ) angles and promoting specific secondary structures, such as helices or extended β-sheets. acs.orgenamine.netresearchgate.netnih.gov
Physicochemical Properties of Fmoc-α-Me-Orn(Boc)-OH
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₆H₃₂N₂O₆ | chembk.comiris-biotech.de |
| Molecular Weight | 468.54 g/mol | chembk.comiris-biotech.de |
| Appearance | White powder | chembk.comchemicalbook.com |
| CAS Number | 1315449-95-6 | chembk.com |
Comparison of Related Amino Acid Building Blocks
| Compound | Molecular Weight (g/mol) | Key Structural Feature | Primary Application Focus | Reference |
|---|---|---|---|---|
| Fmoc-α-Me-Orn(Boc)-OH | 468.54 | α-methyl group on an ornithine backbone | Peptides requiring enhanced stability and conformational constraint | |
| Fmoc-Orn(Boc)-OH | 454.52 | Standard ornithine backbone with no α-methylation | Standard peptide synthesis, dendrimer synthesis | ambeed.com |
| Fmoc-L-Lys(Boc)-OH | 494.57 | Lysine side chain (one methylene (B1212753) group longer than ornithine) | General peptide synthesis, hydrogel formation | |
| Fmoc-α-Me-L-Phe-OH | 401.45 | α-methyl group on a phenylalanine backbone | Conformationally constrained peptides with aromatic side chains |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-25(2,3)34-23(31)27-15-9-14-26(4,22(29)30)28-24(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,9,14-16H2,1-4H3,(H,27,31)(H,28,32)(H,29,30)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGFTODLQPYAOF-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of Fmoc α Me Orn Boc Oh
Strategies for the Stereoselective Synthesis of α-Methylated Ornithine Derivatives
The introduction of an α-methyl group presents a significant stereochemical challenge in the synthesis of Fmoc-α-Me-Orn(Boc)-OH. Control over the stereochemistry at the α-carbon is crucial for the desired biological activity of the final peptide. Several methodologies have been developed to achieve high stereoselectivity.
Chemo-Enzymatic Approaches for Selective Amino Group Protection
Chemo-enzymatic methods offer a powerful strategy for the enantioselective synthesis of amino acid derivatives. These approaches leverage the high stereoselectivity of enzymes for kinetic resolution or asymmetric synthesis, combined with traditional chemical transformations. For the synthesis of α-methylated amino acids, enzymes such as aminoacylases or lipases can be employed for the stereoselective hydrolysis of a racemic mixture of N-acyl-α-methyl-ornithine esters or amides. This enzymatic resolution yields one enantiomer in high optical purity, which can then be further elaborated into the desired Fmoc-α-Me-Orn(Boc)-OH. While specific protocols for α-methyl-ornithine are not extensively detailed in readily available literature, the general principles of chemo-enzymatic resolution of α-disubstituted amino acids are well-established.
Oxazolidinone Intermediate Methods in α-Methylated Amino Acid Synthesis
The use of chiral oxazolidinone auxiliaries, pioneered by Evans, is a cornerstone of asymmetric synthesis and has been successfully applied to the stereoselective synthesis of α-methylated amino acids. In this approach, a chiral oxazolidinone is acylated with a protected ornithine derivative. Deprotonation of the N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. Subsequent diastereoselective alkylation of this enolate with a methylating agent, like methyl iodide, introduces the α-methyl group with a high degree of stereocontrol, dictated by the steric hindrance of the chiral auxiliary. Finally, cleavage of the auxiliary yields the enantiomerically enriched α-methyl-ornithine derivative, which can then be appropriately protected to give Fmoc-α-Me-Orn(Boc)-OH. The enantioselective synthesis of (L)-Fmoc-α-Me-Lys(Boc)OH, a structurally similar amino acid, has been achieved via diastereoselective alkylation of an oxazinone chiral auxiliary, demonstrating the feasibility of this approach for ornithine derivatives. researchgate.net
Reductive Alkylation Protocols for Site-Specific α-Methylation
Reductive alkylation, or reductive amination, provides another route to α-methylated amino acids, though achieving high stereoselectivity can be challenging. This method typically involves the reaction of an α-keto acid precursor of ornithine with an amine, followed by reduction of the resulting imine. To introduce the α-methyl group, a precursor bearing a ketone at the α-position would be required. Alternatively, direct N-methylation of an amino acid can be achieved through reductive alkylation using formaldehyde (B43269) followed by a reducing agent. However, for α-C-methylation, this is not a direct method. More advanced strategies might involve the use of a chiral auxiliary or catalyst to control the stereochemical outcome of the reduction step. While general protocols for reductive amination are well-documented, their specific application for the stereoselective α-methylation of ornithine requires further investigation and development.
Orthogonal Protecting Group Strategies in Fmoc/Boc Chemistry for Ornithine Derivatives
The strategic placement of orthogonal protecting groups is fundamental to the utility of Fmoc-α-Me-Orn(Boc)-OH in solid-phase peptide synthesis (SPPS). The Fmoc and Boc groups can be selectively removed under distinct chemical conditions, allowing for precise control over the peptide elongation and side-chain modifications. total-synthesis.comgenscript.comresearchgate.netnih.gov
Nα-Fmoc and Nδ-Boc Orthogonality Principles and Application
The Nα-Fmoc and Nδ-Boc protecting groups represent a classic example of an orthogonal pair in peptide chemistry. total-synthesis.comgenscript.comresearchgate.netnih.gov The Fmoc group is labile to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), while the Boc group is stable under these conditions. Conversely, the Boc group is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), under which the Fmoc group remains intact. This orthogonality allows for the selective deprotection of the α-amino group for peptide chain elongation while the δ-amino group of the ornithine side chain remains protected. Subsequently, the Boc group can be removed to allow for side-chain modifications, such as lactamization to form cyclic peptides.
The application of Fmoc-Orn(Boc)-OH and its α-methylated counterpart is extensive in the synthesis of complex peptides, including those with cyclic structures and post-translational modifications. The ability to selectively unmask the side-chain amino group on the solid support opens up possibilities for on-resin cyclization, branching, or the attachment of various labels and functional moieties. total-synthesis.com
Selective Deprotection Conditions and Reaction Mechanisms
The selective removal of the Fmoc and Boc groups is achieved through distinct reaction mechanisms.
Fmoc Deprotection: The deprotection of the Fmoc group is a base-catalyzed β-elimination reaction. nih.govluxembourg-bio.com A secondary amine, most commonly piperidine, acts as a base to abstract the acidic proton on the fluorenyl ring system. This leads to the formation of a dibenzofulvene intermediate and the release of the free α-amino group as a carbamic acid, which subsequently decarboxylates. The dibenzofulvene byproduct is trapped by the excess piperidine to form a stable adduct, preventing its reaction with the newly liberated amine.
Boc Deprotection: The Boc group is removed under acidic conditions via a mechanism involving protonation of the carbonyl oxygen of the carbamate. total-synthesis.comcommonorganicchemistry.comacs.orgnih.govyoutube.com This is followed by the loss of a stable tert-butyl cation, which is then quenched by scavengers in the cleavage cocktail or deprotonates to form isobutene. The resulting carbamic acid is unstable and readily decomposes to release the free δ-amino group and carbon dioxide.
The following interactive data tables summarize typical deprotection conditions and findings from various research applications.
Table 1: Selective Deprotection of Nα-Fmoc Group in the Presence of Nδ-Boc
| Reagent | Solvent | Concentration | Time | Temperature | Outcome | Reference |
| Piperidine | DMF | 20% (v/v) | 2 + 5 min | Room Temp. | Complete deprotection | nih.gov |
| Piperidine | DMF | 20% (v/v) | 7 min | Room Temp. | Complete deprotection | luxembourg-bio.com |
| 4-Methylpiperidine | DMF | 20% (v/v) | 2 x 10 min | Room Temp. | Effective deprotection | |
| DBU/Piperidine | DMF | 2% DBU / 2% Piperidine | Not specified | Room Temp. | Effective deprotection | nih.gov |
Table 2: Selective Deprotection of Nδ-Boc Group in the Presence of Nα-Fmoc
| Reagent | Solvent | Concentration | Time | Temperature | Outcome | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | 50% (v/v) | 3 + 5 min | Room Temp. | Complete deprotection | nih.gov |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Not specified | Not specified | Room Temp. | Effective deprotection | peptide.com |
| HCl | Toluene/Propan-2-ol | Not specified | Not specified | Not specified | Effective deprotection | acs.orgnih.gov |
| Nitric Acid | Dichloromethane (DCM) | Not specified | Not specified | Not specified | Selective deprotection with exceptions | researchgate.net |
Fmoc Group Removal by Base-Labile Mechanisms
The removal of the Fmoc protecting group is a critical step in Solid-Phase Peptide Synthesis (SPPS), enabling the stepwise addition of amino acids. peptide.com This process relies on a base-catalyzed β-elimination mechanism. peptide.comnih.gov The acidic proton on the fluorene (B118485) ring system is abstracted by a base, leading to the formation of a dibenzofulvene intermediate and carbon dioxide. peptide.comresearchgate.net
Commonly, a solution of piperidine in a solvent like N,N-dimethylformamide (DMF) is used for this deprotection. americanpeptidesociety.orgwikipedia.org Piperidine acts not only as the base to initiate the elimination but also as a scavenger for the reactive dibenzofulvene, preventing its undesirable reaction with the newly liberated amine. peptide.comresearchgate.net The efficiency of Fmoc removal can be influenced by the choice of base, its concentration, and the reaction time. nih.govresearchgate.net While piperidine is the most common choice, other secondary amines like piperazine (B1678402) can also be employed. nih.govresearchgate.net The reaction is typically rapid, often completing within minutes. researchgate.net
| Reagent | Typical Concentration | Solvent | Key Features |
| Piperidine | 20-50% | DMF | Most common reagent; acts as both base and scavenger. researchgate.netamericanpeptidesociety.orgwikipedia.org |
| Piperazine | 5% | DMF | An alternative secondary amine for Fmoc deprotection. researchgate.net |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Varies | DMF | A stronger, non-nucleophilic base that can accelerate deprotection, often used with a scavenger like piperidine. peptide.com |
Boc Group Removal by Acid-Labile Mechanisms
The tert-butoxycarbonyl (Boc) group, which protects the side-chain amino group of the ornithine residue, is stable to the basic conditions used for Fmoc removal, demonstrating the orthogonality of this protection scheme. iris-biotech.de The Boc group is removed under acidic conditions, most commonly using trifluoroacetic acid (TFA). iris-biotech.denih.gov This deprotection proceeds via a mechanism where the acid protonates the carbonyl oxygen of the Boc group, leading to its cleavage and the formation of a stable tert-butyl cation and carbon dioxide. peptide.com
The concentration of TFA can be varied, but a common protocol involves treatment with a solution of TFA in a solvent like dichloromethane (DCM). chempep.com The lability of the Boc group to acid allows for its removal during the final cleavage of the peptide from the resin, along with other acid-labile side-chain protecting groups. iris-biotech.denih.gov
| Reagent | Typical Concentration | Solvent | Key Features |
| Trifluoroacetic acid (TFA) | 50-95% | Dichloromethane (DCM) | The most common reagent for Boc deprotection. iris-biotech.dechempep.com |
| Hydrogen Fluoride (HF) | Anhydrous | - | A very strong acid used in Boc/Bzl strategies, capable of removing most benzyl-based protecting groups. nih.gov |
| p-Toluenesulfonic acid | Varies | THF/DCM | A milder acidic option for Boc removal. researchgate.net |
Considerations for Alternative Side-Chain Protecting Groups in Ornithine Derivatives
Key alternative protecting groups for the ornithine side-chain include:
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): This group is removed by treatment with a dilute solution of hydrazine (B178648) in DMF. iris-biotech.depeptide.com Its stability to both acidic and basic conditions used for Boc and Fmoc removal, respectively, makes it a valuable orthogonal protecting group. iris-biotech.de
Mtt (4-Methyltrityl) and Mmt (4-Methoxytrityl): These trityl-based protecting groups are highly acid-labile and can be removed under milder acidic conditions than the Boc group, often using a low concentration of TFA in DCM. iris-biotech.desigmaaldrich.com This allows for selective deprotection of the ornithine side-chain while the peptide remains attached to the resin and other acid-labile groups are intact. sigmaaldrich.com
Azido (B1232118) (N3): The azido group is stable to a wide range of reaction conditions and can be selectively reduced to an amine using reagents like triphenylphosphine (B44618) (PPh3) in the presence of water. sigmaaldrich.com
| Protecting Group | Cleavage Condition | Orthogonality |
| ivDde | 2% Hydrazine in DMF | Orthogonal to Fmoc and Boc. iris-biotech.depeptide.com |
| Mtt | 1% TFA in DCM | Orthogonal to Fmoc; selectively removable in the presence of Boc. sigmaaldrich.com |
| Mmt | Acetic acid/TFE/DCM or HOBt in DCM/TFE | Orthogonal to Fmoc; more acid-labile than Mtt. merckmillipore.com |
| Azido | PPh3, H2O | Orthogonal to Fmoc and Boc. sigmaaldrich.com |
Advanced Coupling Chemistries for Fmoc-α-Me-Orn(Boc)-OH Incorporation in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of α-methylated amino acids like Fmoc-α-Me-Orn(Boc)-OH into a growing peptide chain presents steric challenges that can hinder the efficiency of the coupling reaction. researchgate.netcem.com Therefore, the selection of appropriate coupling reagents and activation strategies is critical for achieving high yields and purity.
Reagent Selection and Activation Strategies
A variety of coupling reagents have been developed to facilitate amide bond formation in SPPS. For sterically hindered amino acids, more potent activating agents are often required.
Commonly used coupling reagents include:
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient uronium salt-based coupling reagent that rapidly activates the carboxylic acid. peptide.comcreative-peptides.com
DIC (N,N'-Diisopropylcarbodiimide): A carbodiimide-based reagent often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) to suppress racemization. peptide.comcreative-peptides.com
BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate): A phosphonium (B103445) salt-based coupling reagent known for its high reactivity. chemicalbook.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): An aminium salt-based reagent, similar in structure to HBTU but often exhibiting even higher reactivity, particularly for difficult couplings. acs.orgbachem.com
The activation process typically involves the reaction of the Fmoc-protected amino acid with the coupling reagent in the presence of a base, such as N,N-diisopropylethylamine (DIEA), to form a highly reactive activated species that readily reacts with the free amine of the resin-bound peptide. peptide.com
| Coupling Reagent | Class | Key Features |
| HBTU | Uronium Salt | High efficiency, rapid activation. peptide.comcreative-peptides.com |
| DIC/HOBt | Carbodiimide/Additive | Cost-effective, suppresses racemization. peptide.com |
| BOP | Phosphonium Salt | High reactivity. chemicalbook.com |
| HATU | Aminium Salt | Very high reactivity, effective for hindered couplings. acs.orgbachem.com |
Mitigation of Side Reactions during Coupling and Deprotection Processes
Several side reactions can occur during the coupling and deprotection steps of SPPS, potentially leading to impurities in the final peptide product. Careful control of reaction conditions and the use of appropriate strategies can minimize these unwanted reactions.
A significant concern during the deprotection of Fmoc groups with piperidine is the formation of aspartimide, particularly when an aspartic acid residue is present in the peptide sequence. nih.gov This can be minimized by using bulky side-chain protecting groups on the aspartate residue. iris-biotech.de Another potential side reaction is the formation of diketopiperazines, especially at the dipeptide stage, which can be mitigated by using dipeptide building blocks or alternative deprotection bases. iris-biotech.de
Racemization, the loss of stereochemical integrity at the α-carbon, is a critical issue in peptide synthesis. peptide.comhighfine.com The activation of the carboxylic acid group of an amino acid can make the α-proton more susceptible to abstraction by a base, leading to epimerization. peptide.com While α-methylated amino acids are generally less prone to racemization than their non-methylated counterparts due to steric hindrance, it is still a factor to consider, especially with highly activating coupling reagents and extended reaction times. peptide.com
The addition of additives like HOBt or its derivatives to the coupling mixture can effectively suppress racemization by forming an active ester that is less prone to epimerization. peptide.comhighfine.com The choice of coupling reagent and base, as well as the control of reaction temperature and time, are all important factors in minimizing racemization. nih.gov
Aspartimide Formation and Related Peptide Backbone Rearrangements
Aspartimide formation is a significant and problematic side reaction encountered during Fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS). iris-biotech.debiotage.com This intramolecular cyclization reaction is particularly prevalent in sequences containing an aspartic acid (Asp) residue, especially at Asp-Gly, Asp-Asn, and Asp-Arg motifs. iris-biotech.de The process is initiated by the base-catalyzed (e.g., piperidine used for Fmoc removal) attack of the backbone amide nitrogen on the side-chain carboxyl group of the aspartic acid residue. This results in the formation of a five-membered succinimide (B58015) ring, known as an aspartimide intermediate. iris-biotech.deppke.hu
The formation of this aspartimide is highly undesirable as it leads to several downstream products. The intermediate is susceptible to racemization and can undergo nucleophilic attack by piperidine or water, leading to the formation of a mixture of α- and β-aspartyl peptides, as well as their corresponding piperidide adducts. iris-biotech.desigmaaldrich.com These byproducts are often difficult to separate from the target peptide due to similar masses and chromatographic properties, leading to reduced yields and purification challenges. sigmaaldrich.com
While aspartimide formation is a characteristic side reaction of aspartic acid, the incorporation of sterically hindered amino acids such as Fmoc-α-Me-Orn(Boc)-OH into a peptide sequence can influence the local conformational environment. The α-methyl group introduces significant steric bulk, which restricts the torsional angles (phi and psi) of the peptide backbone. enamine.net This conformational rigidity can potentially impact the propensity for aspartimide formation at an adjacent Asp residue. While direct studies on the effect of an adjacent α-methylated ornithine are limited, strategies to mitigate aspartimide formation often rely on increasing steric hindrance around the reactive site. biotage.com For instance, using bulky ester protecting groups on the Asp side chain can effectively block the succinimide ring formation. biotage.com Similarly, the conformational constraints imposed by a neighboring α-methylated residue could alter the required geometry for the intramolecular attack, thereby potentially reducing the rate of aspartimide formation.
Other peptide backbone rearrangements can also be influenced by the presence of conformationally constrained residues. The introduction of α-methyl groups is a known strategy to stabilize specific secondary structures, such as helices or β-turns, and to reduce conformational flexibility. enamine.net While this is often beneficial for designing peptides with specific shapes and enhanced stability, it can also influence other backbone isomerization or rearrangement processes, such as O to C acyl shifts, which involve the migration of an acyl group. nih.govacs.org
Table 1: Common Byproducts of Aspartimide Formation
| Byproduct | Description | Consequence |
| D/L-Aspartimide | The initial cyclic succinimide intermediate; prone to racemization. iris-biotech.de | Leads to a mixture of other byproducts. |
| D/L-α-peptide | The desired peptide linkage, but can be epimerized. iris-biotech.de | Loss of chiral purity; difficult to separate from the correct product. |
| D/L-β-peptide | An isomeric peptide with the backbone routed through the Asp side-chain carboxyl group. iris-biotech.de | Impurity with different biological activity; difficult to separate. |
| D/L-piperidides | Adducts formed by the reaction of the aspartimide with piperidine. iris-biotech.de | Chain termination; significant impurity. |
Scavenger Utilization in Peptide Cleavage Cocktails
The final step in SPPS involves the cleavage of the synthesized peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). wpmucdn.com During this process, protective groups like the tert-butoxycarbonyl (Boc) group on the ornithine side chain of Fmoc-α-Me-Orn(Boc)-OH are cleaved, generating highly reactive carbocations (e.g., tert-butyl cations). wpmucdn.comthermofisher.com
These electrophilic carbocations can react with nucleophilic residues within the peptide sequence, leading to irreversible modifications and the formation of undesired side products. iris-biotech.de Amino acids with electron-rich side chains, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), are particularly susceptible to alkylation by these carbocations. thermofisher.com To prevent these side reactions, nucleophilic reagents known as "scavengers" are added to the TFA cleavage cocktail to trap the reactive carbocations. thermofisher.comnih.gov
The choice of scavengers depends on the amino acid composition of the peptide. thermofisher.com For peptides containing Fmoc-α-Me-Orn(Boc)-OH, the cleavage of its Boc group necessitates the use of scavengers to capture the resulting tert-butyl cations. wpmucdn.com A variety of cleavage cocktails with different scavenger compositions have been developed to protect sensitive residues. iris-biotech.de
Table 2: Common Scavengers and Their Functions in Cleavage Cocktails
| Scavenger | Target Residues/Function | Notes |
| Water (H₂O) | General scavenger for tert-butyl cations. wpmucdn.com | Often included at 2.5-5%. |
| Triisopropylsilane (TIS) | Reduces trityl cations, protects Trp from oxidation. iris-biotech.de | An effective and common scavenger. |
| 1,2-Ethanedithiol (EDT) | Protects Cys and Met; reduces sulfoxides. merckmillipore.com | Has a strong, unpleasant odor. iris-biotech.de |
| Thioanisole | Protects Trp, Met, Cys; scavenges benzyl-type cations. nih.gov | Can interfere with certain Cys protecting groups. iris-biotech.de |
| Phenol | Protects Tyr, Trp, Ser, Thr from alkylation. nih.gov | Can cause some side reactions if used in excess. |
| Ammonium Iodide | Reduces oxidized Methionine (sulfoxide) back to Met. wpmucdn.comnih.gov | Used in specific cocktails like Reagent H. |
Commonly used cleavage cocktails are mixtures of TFA and various scavengers tailored to specific peptide sequences. For instance, "Reagent K," a widely used general-purpose cocktail, is effective for peptides containing Cys, Met, Trp, and Tyr. iris-biotech.de
Table 3: Examples of Standard Cleavage Cocktail Compositions
| Cocktail Name | Composition (v/v or w/w) | Primary Application |
| Standard (95% TFA) | TFA/TIS/H₂O (95:2.5:2.5) | Peptides without highly sensitive residues. iris-biotech.de |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Good for scavenging trityl groups from His, Cys, Asn, Gln. wpmucdn.compeptide.com |
| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to prevent methionine oxidation. wpmucdn.comnih.gov |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | General cocktail for peptides with Cys, Met, Trp, Tyr. iris-biotech.de |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Minimizes attachment of Trp to linkers; good for Arg(Pbf/Pmc). iris-biotech.de |
Solution-Phase Synthesis and Fragment Condensation Approaches Utilizing Fmoc-α-Me-Orn(Boc)-OH
While solid-phase synthesis is the dominant method for peptide production, solution-phase synthesis (SPS) and fragment condensation strategies remain valuable, particularly for large-scale manufacturing or the synthesis of complex, long peptides. acs.org Fmoc-α-Me-Orn(Boc)-OH is a well-suited building block for these approaches due to its orthogonal protection scheme. The base-labile Fmoc group allows for N-terminal chain elongation, while the acid-labile Boc group on the side chain remains intact until the final deprotection step.
In a typical solution-phase synthesis, each coupling and deprotection step is performed in a suitable organic solvent, followed by purification of the intermediate product before proceeding to the next cycle. acs.org This can be more labor-intensive than SPPS but offers advantages in scalability and characterization of intermediates.
Fragment condensation is a powerful convergent strategy that combines the advantages of both solid-phase and solution-phase synthesis. nih.govresearchgate.net In this approach, a long target peptide is broken down into several smaller, protected fragments. These fragments are synthesized independently, often on a solid support to facilitate purification, and then cleaved from the resin while keeping their side-chain protecting groups intact. nih.gov Subsequently, these purified fragments are coupled together in solution or on a solid support to form the final peptide. nih.gov
The incorporation of Fmoc-α-Me-Orn(Boc)-OH into such a strategy is straightforward. The α-methylated amino acid can be included in one of the fragments during its stepwise solid-phase synthesis. After the fragment is assembled, it can be cleaved from a hyper-acid sensitive resin (like 2-chlorotrityl chloride resin), which allows the peptide fragment to be released with its acid-labile side-chain protecting groups (including the Boc on the Orn side chain) still attached. nih.gov This protected fragment can then be coupled to another fragment.
Table 4: Comparison of Stepwise SPPS vs. Fragment Condensation
| Feature | Stepwise Solid-Phase Synthesis (SPPS) | Fragment Condensation |
| Strategy | Sequential, one-by-one addition of amino acids onto a growing chain on a solid support. | Synthesis of smaller peptide fragments, which are then coupled together. nih.gov |
| Advantages | Easy automation; simplified purification at each step; high efficiency for short to medium peptides. nih.gov | Better for long or "difficult" sequences (e.g., hydrophobic or aggregating peptides); easier purification of the final product from smaller fragments; allows for characterization of intermediate fragments. nih.gov |
| Challenges | Cumulative yield decreases with length; incomplete reactions can lead to deletion sequences; aggregation of the growing peptide chain can hinder subsequent couplings. | Risk of racemization at the C-terminal residue of the coupling fragment; poor solubility of some protected fragments; coupling large fragments can be difficult. nih.gov |
| Use of Fmoc-α-Me-Orn(Boc)-OH | Incorporated as a standard monomer in the stepwise sequence. | Incorporated into a smaller fragment, which is then used in the condensation step. |
Fmoc α Me Orn Boc Oh in Peptidomimetic Design and Conformational Analysis
Design Principles for Incorporating α-Methylated Amino Acids in Peptidomimetics
Key design principles include:
Enhancing Proteolytic Resistance: A major hurdle for peptide-based drugs is their rapid degradation by proteases. The α-methyl group sterically hinders the approach of proteases, effectively "shielding" the adjacent peptide bonds from enzymatic cleavage. enamine.netexlibrisgroup.com This modification significantly increases the metabolic stability and in vivo half-life of the peptide. researchgate.net
Reducing Conformational Flexibility: Natural peptides are often highly flexible, existing in a multitude of conformations. This flexibility can lead to a significant entropic penalty upon binding to a specific biological target. By introducing an α-methyl group, the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles is restricted. nih.gov This pre-organization of the peptide into a more defined conformation reduces the entropy cost of binding, potentially leading to higher affinity and specificity for its target. enamine.netupc.edu
Stabilizing Secondary Structures: α-Methylation is a well-established method for promoting and stabilizing specific secondary structures, particularly helical conformations. nih.govexlibrisgroup.com The steric constraints imposed by the methyl group favor bond angles consistent with α-helices or 3-helices. upc.edu This principle is exploited in the design of peptide mimetics that require a stable helical structure for their biological activity, such as mimics of apolipoprotein A-I. nih.gov
Improving Pharmacokinetic Properties: Modifications like methylation can enhance properties such as lipophilicity and membrane permeability, which are crucial for bioavailability. researchgate.netnih.gov By fine-tuning these characteristics, peptidomimetics can be designed with better absorption and distribution profiles.
The use of building blocks like Fmoc-α-Me-Orn(Boc)-OH allows for the direct and stereochemically controlled incorporation of these features during peptide synthesis. The Fmoc group provides temporary protection for the α-amino group, while the Boc group protects the side-chain amino group of ornithine, enabling the precise construction of complex peptidomimetics.
Impact on Peptide Backbone Conformation and Engineered Structural Rigidity
The addition of a methyl group to the α-carbon of an amino acid residue directly impacts the conformational space available to the peptide backbone. nih.gov This modification is a powerful tool for engineering structural rigidity into otherwise flexible peptide chains. The steric bulk of the methyl group restricts the allowable values for the backbone dihedral angles (φ and ψ), effectively locking the local conformation. nih.govenamine.net
The specific conformational outcome depends on the nature of the α-methylated amino acid and its position within the peptide sequence. For instance, α-aminoisobutyric acid (Aib), the simplest α,α-disubstituted amino acid, is a potent helix inducer. acs.org However, α-methylated versions of other amino acids can also stabilize different structures. Studies have shown that while many α-methylated residues promote helical structures, others, such as α-methyl-L-phenylalanine, can favor the formation of β-sheets when incorporated into specific sequences. acs.org This is because the bulky side chain, in combination with the α-methyl group, directs the peptide to adopt a more extended conformation. acs.org
A comparative study of a β-hairpin peptide derived from the β-amyloid (Aβ) peptide showed that α-methylation promotes a flatter and more extended β-sheet conformation compared to an N-methylated equivalent. acs.orgresearchgate.net This highlights the nuanced control that α-methylation offers in engineering peptide structures. Unlike N-methylation, which removes a hydrogen bond donor from the backbone, α-methylation preserves all NH hydrogen-bond donors, allowing for the formation of more extensive hydrogen-bonding networks and potentially more stable oligomeric assemblies. acs.orgresearchgate.net
The engineered rigidity resulting from α-methylation is crucial for several reasons:
It helps to maintain a bioactive conformation, leading to enhanced potency.
It improves resistance to proteolysis, as the rigid structure is a poor substrate for many enzymes. nih.gov
It provides a valuable tool for structural biology, as the reduced flexibility can facilitate crystallization and high-resolution structure determination of peptide-protein complexes or peptide assemblies. acs.orgresearchgate.net
The table below summarizes the conformational tendencies induced by α-methylation based on different residue types.
| α-Methylated Amino Acid Type | Primary Conformational Influence | Reference |
|---|---|---|
| α-Methylalanine (Aib) | Strongly promotes helical structures (α-helix, 3₁₀-helix) | acs.org |
| α-Methyl derivatives (general) | Induce β-turns or right-handed 3₁₀-helical structures | upc.edu |
| α-Methylphenylalanine (in specific contexts) | Promotes β-sheet formation | acs.org |
| α-Methylated Lysine/Leucine (in ApoA-I mimetics) | Increases α-helical content | exlibrisgroup.com |
Development of Conformationally Constrained Peptide Analogues
The development of conformationally constrained peptide analogues is a central theme in peptidomimetic chemistry. The goal is to create molecules that are "pre-organized" into the three-dimensional shape required for biological activity. upc.edu α-Methylation, using reagents like Fmoc-α-Me-Orn(Boc)-OH, is a key strategy for achieving this conformational restriction.
By limiting the rotational freedom of the peptide backbone, α-methylation helps to stabilize specific secondary structures such as β-turns, helices, and even extended β-sheets. upc.eduacs.org This structural stabilization can transform a flexible, low-affinity peptide into a rigid, high-potency analogue by reducing the entropic penalty of binding to its biological target. enamine.net
Research has demonstrated the successful application of this strategy in various contexts. For example, incorporating α-methylated amino acids into apolipoprotein A-I (ApoA-I) mimetic peptides was shown to increase their helicity and, consequently, their ability to promote cholesterol efflux. nih.govexlibrisgroup.com The study compared an unmodified parent peptide with several analogues containing single or multiple α-methylated residues.
The table below presents findings from a study on ApoA-I mimetic peptides, illustrating the effect of α-methylation on helicity and biological function.
| Peptide Analogue | Modification | α-Helical Content (%) | Relative Cholesterol Efflux Potency | Reference |
|---|---|---|---|---|
| A (Parent Peptide) | Unmodified | ~30 | Baseline | exlibrisgroup.com |
| Aα | α-Methyl Alanine substitution | ~45 | Increased | exlibrisgroup.com |
| Kα | α-Methyl Lysine substitution | ~48 | Increased | exlibrisgroup.com |
| Lα | α-Methyl Leucine substitution | ~55 | Increased | exlibrisgroup.com |
| 6α | α-Methyl Lysine and Leucine substitutions | ~60 | Highest Increase | exlibrisgroup.com |
These conformationally constrained analogues not only exhibit enhanced activity but also show significantly improved resistance to degradation by proteases like trypsin. nih.govexlibrisgroup.com The ability to generate stable foldamers—oligomers with well-defined, non-natural folding patterns—opens up new avenues for drug discovery, allowing for the creation of novel structures that can interact with biological targets in unique ways. researchgate.net
Role in Mimicking or Antagonizing Biological Effects of Native Peptides through Structural Mimicry
A primary objective of peptidomimetic design is to create molecules that can either replicate the function of a native peptide (agonism) or block it (antagonism). researchgate.netacs.org The introduction of α-methylated residues, facilitated by building blocks like Fmoc-α-Me-Orn(Boc)-OH, plays a crucial role in achieving this through precise structural mimicry.
By enforcing a specific conformation that resembles the "active" shape of a native peptide, an α-methylated analogue can effectively bind to the same biological receptor and elicit a similar response. This is the principle of agonism through structural mimicry. The enhanced stability and rigidity of the analogue can even lead to greater potency than the original peptide. researchgate.net
Conversely, α-methylation can be used to design antagonists. This can be achieved by creating a rigid analogue that binds to the target receptor but fails to trigger the conformational changes necessary for activation. By occupying the binding site, the antagonist blocks the native peptide from binding and initiating its biological effect. The design of such antagonists relies on a detailed understanding of the structure-activity relationship of the peptide-receptor interaction.
The benefits of using α-methylation for creating agonists and antagonists include:
Increased Target Affinity and Specificity: By locking the peptide into a bioactive conformation, binding affinity is often improved. enamine.net
Enhanced Biological Stability: Resistance to proteolysis ensures the mimetic has a longer duration of action in a biological system. exlibrisgroup.comresearchgate.net
Improved Pharmacokinetic Profile: Modifications can lead to better absorption and bioavailability, making the analogues more viable as therapeutic agents. researchgate.net
Through these mechanisms, α-methylated peptidomimetics have been developed as enzyme inhibitors, receptor agonists, and antagonists, demonstrating the power of this modification strategy in translating the biological information of peptides into more drug-like molecules. researchgate.net
Academic Applications of Fmoc α Me Orn Boc Oh in Complex Peptide and Protein Research
Synthesis of Modified Peptides and Advanced Peptide Libraries
The incorporation of Fmoc-α-Me-Orn(Boc)-OH into peptide synthesis protocols allows for the generation of peptides with non-natural structures and improved properties. The α-methyl group provides steric hindrance that can influence peptide backbone conformation, leading to increased resistance to enzymatic degradation. The orthogonal protection scheme, where the Fmoc group is removed under basic conditions and the Boc group is cleaved with acid, facilitates selective modifications at different stages of the synthesis.
Cyclic Peptide Synthesis Methodologies
Cyclic peptides often exhibit enhanced stability and biological activity compared to their linear counterparts. Fmoc-α-Me-Orn(Boc)-OH is instrumental in the synthesis of these structures. The side chain of the ornithine residue, protected by the Boc group, can be deprotected on-resin, allowing for intramolecular cyclization with the N-terminus of the peptide chain. This on-resin cyclization strategy is an efficient method for producing head-to-tail cyclic peptides. researchgate.net The presence of the α-methyl group can further constrain the cyclic structure, leading to more defined conformations and potentially higher receptor affinity.
| Cyclization Strategy | Description | Key Feature of Fmoc-α-Me-Orn(Boc)-OH |
| On-resin Head-to-Tail Cyclization | The peptide is synthesized on a solid support, and after selective deprotection of the ornithine side chain, cyclization occurs between the side-chain amine and the N-terminal carboxylic acid. | The orthogonal Boc protecting group on the ornithine side chain allows for its selective removal without cleaving the peptide from the resin or removing other side-chain protecting groups. |
| Off-resin Cyclization | The linear peptide is first cleaved from the resin and then cyclized in solution. | The α-methyl group can help to pre-organize the linear precursor into a conformation that is favorable for cyclization, potentially increasing the yield and purity of the cyclic product. |
Branched and Side-Chain Modified Peptide Construction
The orthogonal nature of the Fmoc and Boc protecting groups in Fmoc-α-Me-Orn(Boc)-OH is particularly advantageous for the synthesis of branched peptides and peptides with modified side chains. google.com After the incorporation of Fmoc-α-Me-Orn(Boc)-OH into a peptide sequence and removal of the N-terminal Fmoc group, the Boc group on the ornithine side chain remains intact. This allows for further elongation of the main peptide chain. Subsequently, the Boc group on the ornithine side chain can be selectively removed to allow for the synthesis of a second peptide chain, creating a branched structure. This strategy enables the creation of complex peptide architectures, such as peptide dendrimers or peptides with multiple functionalities.
N-Amylated Peptides and Azapeptide Analogues
While Fmoc-α-Me-Orn(Boc)-OH itself is not directly used for creating N-methylated peptides or azapeptides, its structural motifs and the principles of its use in peptide synthesis are relevant to these modifications. The introduction of a methyl group at the α-carbon, as seen in Fmoc-α-Me-Orn(Boc)-OH, is a strategy to introduce conformational constraints. A related modification is N-methylation, where a methyl group is attached to the backbone amide nitrogen. This modification can improve cell permeability and metabolic stability.
Azapeptides, which contain a nitrogen atom in place of an α-carbon in the peptide backbone, are another class of peptidomimetics with potential therapeutic applications. The synthesis of azapeptides often involves specialized building blocks and coupling strategies. The principles of orthogonal protection learned from using amino acids like Fmoc-α-Me-Orn(Boc)-OH are crucial for the successful assembly of these complex analogues.
Site-Specifically Methylated Peptide Synthesis
Fmoc-α-Me-Orn(Boc)-OH is a key building block for the direct incorporation of a methylated amino acid at a specific site within a peptide sequence during solid-phase peptide synthesis (SPPS). The α-methyl group introduces conformational constraints that can significantly influence the peptide's secondary structure and biological activity. This site-specific methylation can lead to peptides with enhanced proteolytic stability and improved receptor binding affinity. The use of this pre-methylated building block avoids the need for post-synthetic modification, which can often lead to side reactions and lower yields.
Bioconjugation Strategies Utilizing Fmoc-α-Me-Orn(Boc)-OH Derivatives
The selective deprotection of the ornithine side chain in peptides containing Fmoc-α-Me-Orn(Boc)-OH residues opens up possibilities for site-specific bioconjugation. After the peptide has been synthesized, the Boc group on the ornithine side chain can be removed to expose a primary amine, which can then be used as a handle for attaching other molecules.
Conjugation to Fluorescent Proteins and Complex Biomolecules for Research Probes
The exposed amine on the ornithine side chain can be selectively reacted with a variety of molecules, including fluorescent dyes, biotin (B1667282), or other reporter groups, to create research probes. For instance, a peptide containing a deprotected α-methyl-ornithine residue can be conjugated to a fluorescent protein, allowing for the study of the peptide's localization and interactions within a cell. This approach has been used to enhance the cell permeability of GFP-labeled peptides. caymanchem.com The α-methyl group can contribute to the stability of the peptide probe in biological environments. This strategy of site-specific labeling is crucial for developing tools to investigate complex biological processes with high precision.
| Bioconjugation Application | Description | Advantage of Using Fmoc-α-Me-Orn(Boc)-OH |
| Fluorescent Labeling | A fluorescent dye is attached to the deprotected ornithine side chain to create a fluorescent peptide probe for imaging studies. | The α-methyl group can enhance the stability of the peptide probe, while the site-specific conjugation ensures that the label does not interfere with the peptide's biological activity. |
| Biotinylation | Biotin is conjugated to the ornithine side chain for use in affinity purification or detection assays. | The strong and specific interaction between biotin and streptavidin can be exploited for a variety of applications, and the site-specific nature of the conjugation preserves the peptide's function. |
| Conjugation to other Biomolecules | Peptides can be attached to other biomolecules, such as proteins or nucleic acids, to create novel hybrid materials with combined functionalities. | The versatility of the ornithine side chain amine allows for a wide range of conjugation chemistries to be employed. |
Development of Targeted Molecular Delivery Systems for Research Applications
The unique structural attributes of Fmoc-α-Me-Orn(Boc)-OH make it a valuable building block in the design of peptide-based molecular delivery systems for research purposes. The presence of the Boc-protected δ-amine group allows for post-synthetic modifications, such as the attachment of fluorophores or polyethylene (B3416737) glycol (PEG) chains. This capability is crucial for creating tailored molecular carriers. For instance, the conjugation of ornithine has been shown to enhance the cell permeability of peptides, a critical factor for effective intracellular delivery. caymanchem.com
The α-methyl group contributes to increased metabolic stability, a desirable trait for peptides intended for use in biological systems. This enhanced stability makes it suitable for constructing tumor-targeting peptides or self-assembling nanocarriers. The principles of using protected amino acids to form structures like hydrogels for controlled release are also applicable here. Furthermore, the functional groups on compounds like Fmoc-α-Me-Orn(Boc)-OH facilitate bioconjugation, which is key to designing targeted drug delivery systems and diagnostic tools. chemimpex.com
Contribution to Protein Engineering and Functional Modulation Studies
Fmoc-α-Me-Orn(Boc)-OH is a significant contributor to the field of protein engineering, where the goal is to modify protein structures to enhance their stability and modulate their function for biotechnological applications. chemimpex.com
The incorporation of Fmoc-α-Me-Orn(Boc)-OH into peptide chains introduces an α-methyl group, which creates steric constraints that influence the peptide backbone's conformation. This methylation can enhance the stability of the resulting peptide or protein. smolecule.com This is a key strategy in modifying proteins to improve their functionality for various biotechnological uses. chemimpex.com By introducing such modifications, researchers can fine-tune the properties of proteins, making them more robust and effective for specific applications. chemimpex.com The use of N-methylated amino acids, in general, is known to increase the stability and bioavailability of peptides. smolecule.com
The site-specific incorporation of modified amino acids like Fmoc-α-Me-Orn(Boc)-OH into proteins is a powerful technique for studying protein-protein interactions and enzyme-substrate mechanisms. rsc.org By introducing this unnatural amino acid at a specific location, researchers can probe the function of that particular residue and its interactions with other molecules. rsc.org This approach allows for a detailed investigation of the structural and functional roles of individual amino acids within a protein. rsc.org The ability to synthesize peptides with specific modifications is crucial for elucidating the roles of certain residues in protein activity and for designing molecules that can modulate these interactions.
Use as a Scaffold in Bioactive Molecule Discovery Research
Fmoc-α-Me-Orn(Boc)-OH serves as a versatile scaffold in the discovery of new bioactive molecules. acs.org Diketopiperazines (DKPs), which are cyclic dipeptides, are important scaffolds found in many natural products with a wide range of biological activities, including anticancer and antimicrobial effects. acs.org Mono-Boc-protected DKPs, which can be synthesized from amino acid precursors, are key building blocks for elongating peptide chains. acs.org
The synthetic utility of these scaffolds has been demonstrated in the creation of complex peptides. acs.org For example, a pentapeptide was synthesized through a twofold peptide elongation using two mono-Boc-DKPs. acs.org This highlights the potential of using building blocks derived from amino acids like ornithine to construct diverse molecular architectures for the discovery of novel therapeutic agents. The ability to use such compounds in solid-phase peptide synthesis allows for the creation of complex peptide structures that can target specific biological pathways. chemimpex.com
Analytical and Quality Control Methodologies in Fmoc α Me Orn Boc Oh Research
Chromatographic Techniques for Purity Assessment in Synthetic Processes
Chromatographic methods, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are indispensable tools in the workflow of synthetic peptide chemistry involving Fmoc-α-Me-Orn(Boc)-OH. These techniques are crucial for assessing the purity of the initial building blocks and for monitoring the progress of the peptide synthesis itself.
RP-HPLC Analysis of Fmoc-Amino Acid Building Blocks and Intermediates
The chemical and chiral purity of Fmoc-protected amino acids like Fmoc-α-Me-Orn(Boc)-OH is paramount, as any impurities can be incorporated into the growing peptide chain, affecting the final product's purity and yield. phenomenex.comnih.gov RP-HPLC is a powerful technique for assessing the purity of these building blocks. The introduction of the α-methyl group increases the hydrophobicity of Fmoc-α-Me-Orn(Boc)-OH, leading to longer retention times in RP-HPLC compared to its non-methylated counterparts.
Chiral HPLC is particularly important for ensuring the enantiomeric purity of the amino acid derivative, which is critical for the biological activity of the final peptide. phenomenex.com Polysaccharide-based chiral stationary phases (CSPs) are often employed for the enantioseparation of Fmoc-amino acids under reversed-phase conditions. phenomenex.comwindows.net A typical mobile phase for such analyses consists of an organic modifier like acetonitrile (B52724) or methanol (B129727) with an acidic additive such as trifluoroacetic acid (TFA) or formic acid. phenomenex.comwindows.net The high resolving power of chiral HPLC can achieve precision in determining enantiomeric excess greater than 99.8%. phenomenex.com
Table 1: General RP-HPLC Conditions for Fmoc-Amino Acid Analysis
| Parameter | Typical Conditions |
| Column | C8 or C18 reversed-phase; Polysaccharide-based chiral stationary phases (e.g., Lux Cellulose-2) for enantiomeric purity |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm or 220 nm |
| Temperature | Ambient or elevated (e.g., 65°C) to improve resolution |
This table provides a general overview of typical RP-HPLC conditions. Specific parameters may vary depending on the exact compound and analytical goals.
Monitoring Reaction Progress and Byproduct Formation in Peptide Assembly
During solid-phase peptide synthesis (SPPS), each coupling and deprotection step must be monitored to ensure the reaction goes to completion and to identify any potential side reactions. peptide.com HPLC is a key tool for this monitoring process. nih.gov By cleaving a small sample of the peptide from the resin at various stages, the reaction progress can be analyzed. nih.gov The chromatogram of the crude product can reveal the presence of unreacted starting materials or byproducts, such as deletion sequences or products of side reactions like aspartimide formation. nih.govpeptide.com
The steric hindrance introduced by the α-methyl group in Fmoc-α-Me-Orn(Boc)-OH can sometimes lead to slower or incomplete coupling reactions. Therefore, careful monitoring is essential. Capping of unreacted amino groups is a strategy that can be employed to prevent the formation of deletion peptides, and the resulting capped impurities will have different retention characteristics in HPLC, simplifying purification. peptide.com Colorimetric tests, such as the Kaiser test for primary amines and the chloranil (B122849) or isatin (B1672199) tests for secondary amines (like proline), can provide rapid qualitative feedback on the completeness of a coupling reaction. peptide.com
Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation in Research
Beyond purity assessment, a deep understanding of the three-dimensional structure and conformation of peptides containing Fmoc-α-Me-Orn(Boc)-OH is critical for their function. Advanced spectroscopic and spectrometric techniques are employed for this structural elucidation.
Circular Dichroism (CD) Spectroscopy for Conformational Studies of Peptides
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. nih.govsubr.edu The incorporation of α-methylated amino acids, such as α-Me-Orn, is known to influence and often stabilize helical conformations, like the 3(10)-helix or α-helix, in peptides. nih.govnih.gov CD spectra of peptides containing these residues can provide information on their helical content. nih.gov For instance, the presence of a strong negative band around 195 nm and a weak positive band around 215 nm in the far-UV CD spectrum is indicative of a polyproline II (PII) structure. pnas.org The introduction of α-methylated residues has been shown to increase the helicity and proteolytic resistance of peptides. nih.gov
CD analysis can be performed in various solvents, including aqueous buffers and membrane-mimicking environments like trifluoroethanol (TFE), to understand how the peptide's conformation might change in different settings. nih.gov For example, studies on apolipoprotein A-I mimetic peptides showed that substitutions with α-methylated amino acids generally increased their α-helical content, which was correlated with improved biological function. nih.gov
Mass Spectrometry for Peptide and Derivative Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight of peptides and their derivatives, confirming the correct incorporation of Fmoc-α-Me-Orn(Boc)-OH and identifying any modifications. researchgate.net Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for peptide analysis. researchgate.netnih.gov ESI-MS is particularly useful as it can generate multiply charged ions, allowing for the analysis of high molecular weight peptides. researchgate.net
LC-MS, which couples liquid chromatography with mass spectrometry, is a powerful combination for analyzing complex peptide mixtures. researchgate.net It allows for the separation of different peptide species before they are introduced into the mass spectrometer for identification. This is crucial for analyzing crude reaction mixtures from peptide synthesis to identify the target peptide and any byproducts. researchgate.net Tandem mass spectrometry (MS/MS) can be used to sequence the peptide, providing definitive confirmation of its primary structure. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Compound and Peptide Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution, providing atomic-level information. diva-portal.orgnmims.edu For the building block itself, ¹H NMR can confirm the presence of the Fmoc and Boc protecting groups, with characteristic signals for the aromatic protons of the Fmoc group (around 7.3–7.8 ppm) and the tert-butyl protons of the Boc group (around 1.4 ppm).
In the context of peptides, NMR is used to determine their three-dimensional structure. nmims.eduspectralservice.de Multidimensional NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign the resonances of the individual amino acid residues and to identify through-space proximities between protons, which are then used to calculate the peptide's structure. nmims.edu The incorporation of α-methylated amino acids can introduce specific conformational constraints that can be observed through NMR. nih.gov The analysis of chemical shifts and J-couplings can provide insights into the secondary structure adopted by the peptide in solution. spectralservice.de While NMR is a powerful tool, the analysis of larger peptides can be complex due to signal overlap, sometimes necessitating the use of 3D and 4D NMR techniques. nmims.edu
Emerging Trends and Future Perspectives in Fmoc α Me Orn Boc Oh Research
Development of Novel Synthetic Routes and Refined Protecting Group Chemistries
The synthesis of α-methylated amino acids like α-methylornithine remains a key area of research. tandfonline.com While established methods exist, there is a continuous drive to develop more efficient, scalable, and stereoselective synthetic routes. Early approaches involved methods such as the methylation and acid hydrolysis of metalated piperidine-2-one derivatives. tandfonline.com More recent strategies focus on the asymmetric synthesis to yield optically active α-methylornithine with higher enantiomeric excess. tandfonline.com The development of specialized building blocks, such as Fmoc-α-Me-Orn(Boc)-OH, has significantly streamlined the direct incorporation of these residues into peptides during solid-phase peptide synthesis (SPPS), eliminating the need for post-synthetic modifications and ensuring precise stereochemical control.
The protecting group strategy, employing the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and the acid-labile tert-butoxycarbonyl (Boc) group for the side-chain (δ-amino group), is a cornerstone of its utility. This orthogonal protection scheme allows for the selective removal of the Fmoc group under basic conditions (e.g., piperidine) during peptide chain elongation, while the Boc group remains intact until the final acid-mediated cleavage from the resin. Future refinements in protecting group chemistry may explore alternatives that offer enhanced stability, different deprotection conditions for compatibility with increasingly complex molecules, or strategies to minimize side reactions. For instance, the development of novel protecting groups that can be removed under even milder conditions could further expand the scope of peptides accessible with this building block.
Exploration of Expanded Applications in Advanced Materials Science and Chemical Biology
The unique structural features of Fmoc-α-Me-Orn(Boc)-OH are driving its exploration beyond traditional peptide chemistry into materials science and chemical biology. The α-methyl group introduces significant steric hindrance, which restricts the conformational flexibility of the peptide backbone. This constraint can be exploited to design peptides with specific, stable secondary structures, a desirable attribute for creating novel biomaterials.
In materials science, the incorporation of Fmoc-α-Me-Orn(Boc)-OH can influence the self-assembly properties of peptides. While non-methylated Fmoc-amino acids are known to form hydrogels, the α-methyl group in Fmoc-α-Me-Orn(Boc)-OH can disrupt the hydrogen-bond-driven self-assembly, potentially leading to materials with different morphologies and properties. This allows for the fine-tuning of material characteristics for applications in drug delivery, tissue engineering, and nanotechnology.
In chemical biology, peptides containing α-methylated amino acids exhibit enhanced resistance to proteolytic degradation, a critical feature for developing therapeutic peptides with improved in vivo stability and bioavailability. The ornithine side chain, with its primary amine protected by a Boc group, offers a versatile handle for further modification. After deprotection, it can be used for conjugation to other molecules like fluorophores, drugs, or for the synthesis of arginine mimetics, expanding the functional repertoire of the resulting peptides. The non-proteinogenic nature of α-methylornithine also makes it a valuable tool for probing protein-protein interactions and enzyme mechanisms.
Integration into Automated and High-Throughput Synthesis Platforms for Discovery
The compatibility of Fmoc chemistry with automation has been a significant driver of its widespread adoption in peptide synthesis. nih.govsemanticscholar.org The use of Fmoc-α-Me-Orn(Boc)-OH is well-suited for integration into automated solid-phase peptide synthesizers. The clear UV absorbance of the cleaved Fmoc-dibenzylfulvene adduct allows for real-time monitoring of the deprotection step, ensuring efficient and complete reactions, which is crucial for the successful synthesis of long or complex peptides. nih.govsemanticscholar.org
High-throughput synthesis platforms, which enable the rapid generation of large peptide libraries for drug discovery and other screening purposes, stand to benefit significantly from the inclusion of building blocks like Fmoc-α-Me-Orn(Boc)-OH. nih.gov The incorporation of non-proteinogenic amino acids such as α-methylornithine increases the structural diversity of these libraries, enhancing the probability of identifying lead compounds with desired biological activities and improved stability. nih.gov However, the steric hindrance of the α-methyl group can present challenges in automated synthesis, sometimes requiring optimized or longer coupling times to ensure complete acylation. Future work will likely focus on developing more efficient coupling reagents and protocols specifically tailored for sterically hindered amino acids to maximize yields and purity in high-throughput settings.
Addressing Challenges in the Synthesis of "Difficult Sequences" and Aggregation-Prone Peptides
The synthesis of "difficult" peptide sequences, which are often characterized by strong inter-chain aggregation during SPPS, is a major bottleneck in peptide production. This aggregation can lead to incomplete reactions, low yields, and purification challenges. The introduction of α-methylated amino acids is a recognized strategy to mitigate these issues.
The steric bulk of the α-methyl group in Fmoc-α-Me-Orn(Boc)-OH disrupts the regular hydrogen bonding patterns that lead to the formation of stable, insoluble secondary structures like β-sheets on the solid support. By strategically placing an α-methylated residue within a sequence, it is possible to break up these aggregates and improve the solvation of the growing peptide chain, thereby facilitating subsequent coupling reactions. This makes Fmoc-α-Me-Orn(Boc)-OH a valuable tool for synthesizing hydrophobic peptides and other sequences prone to aggregation. scispace.com While effective, the steric hindrance that disrupts aggregation also slows down the kinetics of the coupling reaction for the α-methylated residue itself, necessitating careful optimization of coupling conditions. Research continues to explore the optimal placement and frequency of such residues to balance the benefits of aggregation disruption with the challenges of slower coupling kinetics.
Q & A
Basic Research Questions
Q. What is the role of the Boc and Fmoc protecting groups in Fmoc-α-Me-Orn(Boc)-OH during solid-phase peptide synthesis (SPPS)?
- The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during SPPS, enabling stepwise elongation of the peptide chain. It is removed under basic conditions (e.g., 20% piperidine in DMF) without affecting the Boc (tert-butoxycarbonyl) group , which protects the δ-amino group of ornithine. The Boc group is acid-labile and cleaved with trifluoroacetic acid (TFA) during final resin cleavage . The α-methyl group introduces steric constraints, influencing peptide backbone conformation and stability .
Q. How should researchers optimize the solubility of Fmoc-α-Me-Orn(Boc)-OH for coupling reactions?
- Dissolve the compound in polar aprotic solvents like DMF or DCM, which are standard for SPPS. Pre-activate with coupling agents (e.g., HATU or DIC/HOBt) to enhance reactivity. If precipitation occurs, increase solvent volume or add co-solvents like NMP. Monitor coupling efficiency via Kaiser or chloranil tests .
Q. What analytical methods validate the purity and identity of Fmoc-α-Me-Orn(Boc)-OH post-synthesis?
- Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% typical for research-grade material). Confirm identity via mass spectrometry (MS) (expected [M+H]+ for C26H32N2O6: 468.5 g/mol) and NMR (characteristic Fmoc aromatic protons at 7.3–7.8 ppm) .
Advanced Research Questions
Q. How does the α-methyl substitution in Fmoc-α-Me-Orn(Boc)-OH influence peptide conformational stability?
- The α-methyl group restricts backbone φ/ψ angles, favoring helical or turn structures. This can enhance proteolytic resistance and modulate peptide-receptor interactions. Comparative circular dichroism (CD) studies with non-methylated analogs are recommended to quantify structural impacts .
Q. What strategies mitigate steric hindrance during incorporation of Fmoc-α-Me-Orn(Boc)-OH into sterically demanding peptide sequences?
- Coupling optimization : Use high-efficiency agents (e.g., HATU/DIPEA) with extended reaction times (1–2 hours). Temperature control : Conduct reactions at 25–40°C to improve kinetics. Double coupling : Repeat activation steps for low-yield residues. Example: In a study, DIC/HONB activation at 0°C achieved >95% coupling efficiency for similar hindered derivatives .
Q. How can researchers resolve contradictions in reported Boc-deprotection kinetics for Fmoc-α-Me-Orn(Boc)-OH under acidic conditions?
- Boc removal typically requires 30–60 minutes in 95% TFA. If incomplete deprotection is observed (e.g., via MALDI-TOF), extend cleavage time or add scavengers (e.g., triisopropylsilane). Note that the α-methyl group may slightly slow acidolysis due to steric shielding; verify via comparative kinetic assays .
Q. What are the applications of Fmoc-α-Me-Orn(Boc)-OH in designing peptide-based drug delivery systems?
- The Boc-protected δ-amine enables post-synthetic modification (e.g., conjugation with fluorophores or PEG chains). Its methyl group enhances metabolic stability, making it suitable for tumor-targeting peptides or self-assembling nanocarriers. For example, Fmoc-Lys(Boc)-OH derivatives form hydrogels for controlled drug release—similar strategies apply here .
Methodological Notes
- Synthesis Protocols : For SPPS, pre-swell resin (Wang or Rink amide) in DCM, then perform Fmoc deprotection with 20% piperidine/DMF. Couple Fmoc-α-Me-Orn(Boc)-OH using HATU (4 eq), DIPEA (8 eq), and 1-hour reaction time .
- Troubleshooting : If epimerization occurs (detected via chiral HPLC), switch to low-racemization agents like OxymaPure/DIC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
